N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide typically involves the reaction of 1-(butan-2-yl)-1H-pyrazole-5-carboxylic acid with 4-chlorophenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anti-inflammatory activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular functions and ultimately resulting in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-fluorophenoxy)acetamide
- N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-bromophenoxy)acetamide
- N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide
Uniqueness
N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide is unique due to the presence of the chlorophenoxy moiety, which imparts distinct chemical and biological properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for further modifications. Additionally, the compound’s specific structural features contribute to its potential biological activities, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H18ClN3O2 |
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Molecular Weight |
307.77 g/mol |
IUPAC Name |
N-(2-butan-2-ylpyrazol-3-yl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H18ClN3O2/c1-3-11(2)19-14(8-9-17-19)18-15(20)10-21-13-6-4-12(16)5-7-13/h4-9,11H,3,10H2,1-2H3,(H,18,20) |
InChI Key |
ODHXLUPJVSYFCE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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